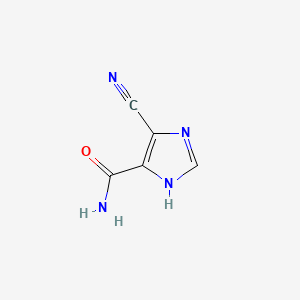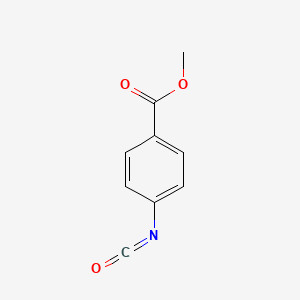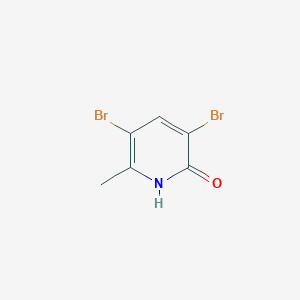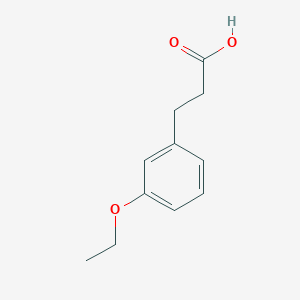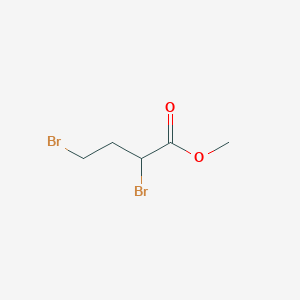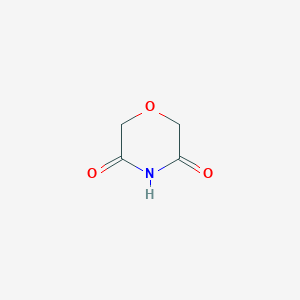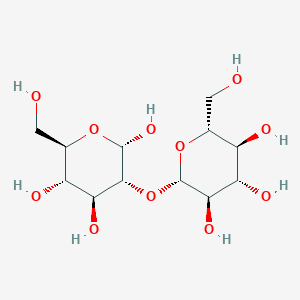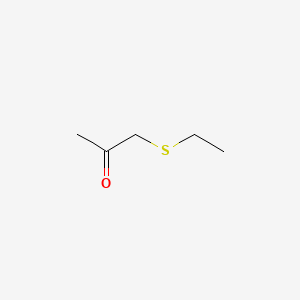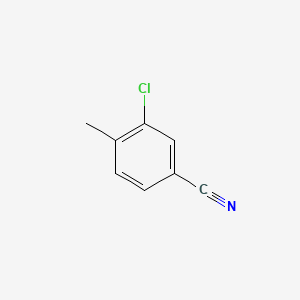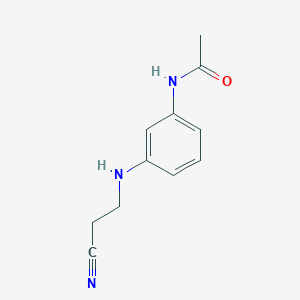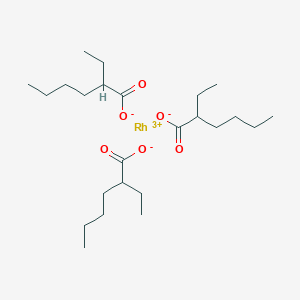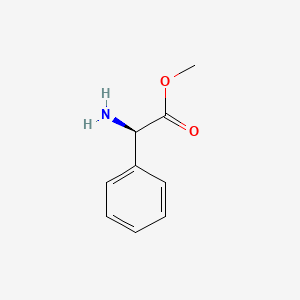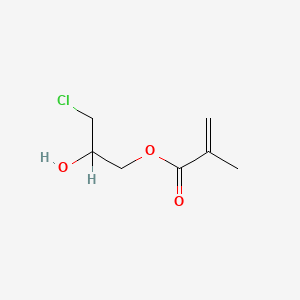
3-Chloro-2-hydroxypropyl methacrylate
Vue d'ensemble
Description
3-Chloro-2-hydroxypropyl methacrylate (3-CHPMA) is a monomer used in the synthesis of polymers and copolymers materials. It is a colorless liquid, with a molecular weight of 160.60 g/mol, and a boiling point of 164-166°C at 760 mmHg. 3-CHPMA is soluble in water and organic solvents, and is used in the production of polymers, copolymers, and other materials. 3-CHPMA is a versatile monomer, and is used in a variety of applications, including as a cross-linking agent, a plasticizer, and a surfactant.
Applications De Recherche Scientifique
1. Synthesis of Monodisperse Porous, Hydrophilic Microspheres
- Application Summary: HPMA-Cl is used in a seeded polymerization method to synthesize monodisperse porous, hydrophilic microspheres with reactive character. These microspheres are hydrophilic due to the hydroxyl groups and easily derivatizable due to the reactive chloropropyl moiety .
- Methods of Application: The method involves the synthesis of poly (3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) (poly (HPMA-Cl-co-EDMA)) microspheres in the range of 4–7 μm, with specific surface areas between 2 and 146 m²/g .
- Results: The microspheres are a promising hydrophilic reactive material particularly for the synthesis of ion exchanger resins and chromatographic stationary phases .
2. Synthesis of Block Copolymers
- Application Summary: HPMA-Cl is used in the synthesis of block copolymers, specifically polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)) (PS-b-P (ClHPMA-co-MMS)) and polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)-co- (3- (1-mesityl-1H-imidazolium-3-yl chloride)-2-hydroxypropyl methacrylate)) (PS-b-P (ClHPMA-co-MMS-co-MesIHPMA)) .
- Methods of Application: The synthesis is conducted using nitroxide-mediated polymerization (NMP), studying the impact of different styrenic comonomers, monomer concentrations, monomer to initiator ratios, and reaction temperatures on polymerization control .
- Results: The block copolymers were functionalized by nucleophilic substitution of the side chain chlorine moieties with MesI. The structure and size of the nanoaggregates were investigated, verifying an influence of the micellar preparation pathway and the block copolymer composition on the final morphology .
3. Cation Generation Agent for Cellulose Cationization
- Application Summary: HPMA-Cl is used as a cation-generating agent for cellulose cationization by exhaustion method .
4. Synthesis of Cationic Glycogen
5. Synthesis of Functionalized Block Copolymers
- Application Summary: HPMA-Cl is used in the synthesis of functionalized block copolymers. Specifically, polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)) (PS-b-P (ClHPMA-co-MMS)) and polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)-co- (3- (1-mesityl-1H-imidazolium-3-yl chloride)-2-hydroxypropyl methacrylate)) (PS-b-P (ClHPMA-co-MMS-co-MesIHPMA)) block copolymers were synthesized .
- Methods of Application: The synthesis was conducted using nitroxide-mediated polymerization (NMP), studying the impact of different styrenic comonomers, monomer concentrations, monomer to initiator ratios, and reaction temperatures on polymerization control .
- Results: The block copolymers were functionalized by nucleophilic substitution of the side chain chlorine moieties with MesI. The structure and size of the nanoaggregates were investigated, verifying an influence of the micellar preparation pathway and the block copolymer composition on the final morphology .
6. Synthesis of Polyurethane–Polysiloxane Block Copolymers
- Application Summary: HPMA-Cl is used in the synthesis of polyurethane–polysiloxane block copolymers modified by α,ω-hydroxyalkyl polysiloxanes with methacrylate side chain .
7. Synthesis of Functionalized Block Copolymers
- Application Summary: HPMA-Cl is used in the synthesis of functionalized block copolymers. Specifically, polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)) (PS-b-P (ClHPMA-co-MMS)) and polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)-co- (3- (1-mesityl-1H-imidazolium-3-yl chloride)-2-hydroxypropyl methacrylate)) (PS-b-P (ClHPMA-co-MMS-co-MesIHPMA)) block copolymers were synthesized .
- Methods of Application: The synthesis was conducted using nitroxide-mediated polymerization (NMP), studying the impact of different styrenic comonomers, monomer concentrations, monomer to initiator ratios, and reaction temperatures on polymerization control .
- Results: The block copolymers were functionalized by nucleophilic substitution of the side chain chlorine moieties with MesI. The structure and size of the nanoaggregates were investigated, verifying an influence of the micellar preparation pathway and the block copolymer composition on the final morphology .
8. Synthesis of Polyurethane–Polysiloxane Block Copolymers
Propriétés
IUPAC Name |
(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKMFQGAZVMXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30607-87-5 | |
| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30884512 | |
| Record name | 1-Chloro-3-methacryloxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-2-hydroxypropyl methacrylate | |
CAS RN |
13159-52-9 | |
| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-3-methacryloxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



